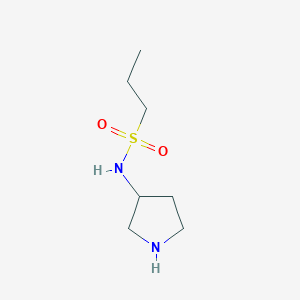
4-(Chloromethyl)-2-methylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-methylheptane is an organic compound characterized by a chloromethyl group attached to the fourth carbon of a heptane chain, with a methyl group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methylheptane typically involves the chloromethylation of 2-methylheptane. This can be achieved through the reaction of 2-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)-2-methylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 4-(Hydroxymethyl)-2-methylheptane.
Oxidation: 4-(Formyl)-2-methylheptane or 4-(Carboxyl)-2-methylheptane.
Reduction: 2-Methylheptane.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving chlorinated hydrocarbons.
Medicine: Investigated for its potential role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-methylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
4-(Bromomethyl)-2-methylheptane: Similar structure but with a bromine atom instead of chlorine.
4-(Hydroxymethyl)-2-methylheptane: Contains a hydroxyl group instead of a chloromethyl group.
2-Methylheptane: Lacks the chloromethyl group, making it less reactive.
Uniqueness: 4-(Chloromethyl)-2-methylheptane is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H19Cl |
|---|---|
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
SCKHWAKTKFLFHG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
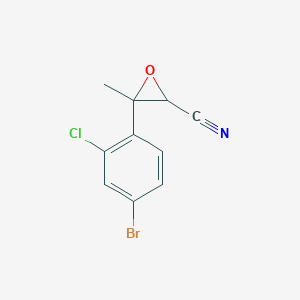

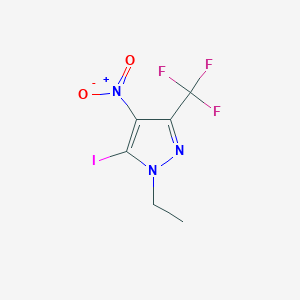
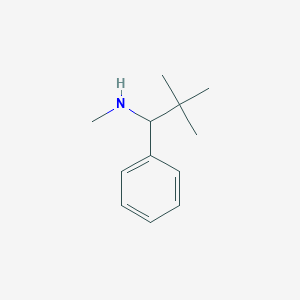
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
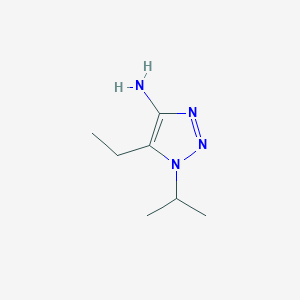
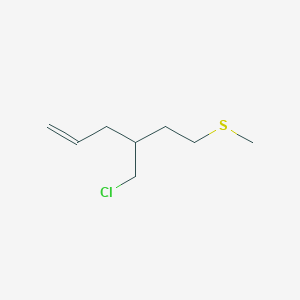
amine](/img/structure/B13183715.png)

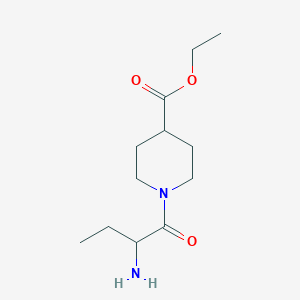
![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)

